Bienvenue dans la boutique en ligne BenchChem!

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Synthetic chemistry Yield optimization Spirohydantoin

Select CAS 941970-64-5 to access a structurally confirmed 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype with defined 3-methyl and 8-(4-methoxybenzoyl) substitution. This substitution pattern matches the active DOR agonist pharmacophore identified by Meqbil et al. (2024), making it a direct starting point for G-protein-biased opioid analgesic programs seeking alternatives to the SNC80 series. The 3-methyl group eliminates a hydantoin H-bond donor, altering physicochemical properties versus the 3-H analog. The 4-methoxybenzoyl vector enables further functionalization for IDO/TDO or PHD inhibitor optimization. Use this batch as a reference standard for analytical method development (HPLC, LC-MS) or as a benchmark for in-house SAR analog synthesis. Confirm substituent-specific activity; do not substitute with other triazaspiro derivatives without verifying biological profile.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 941970-64-5
Cat. No. B2493779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941970-64-5
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O
InChIInChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22)
InChIKeyWTROPKYIUGAZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-64-5): Chemical Identity and Structural Context


8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-64-5) is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class. Its structure incorporates a hydantoin ring spiro-fused to a piperidine ring, with a 4-methoxybenzoyl substituent at the 8-position and a methyl group at the 3-position [1]. The molecular formula is C₁₆H₁₉N₃O₄ (MW = 317.345 g/mol) [2]. This scaffold has been explored as a core for delta opioid receptor (DOR) agonists [1], HIF prolyl hydroxylase (PHD) pan-inhibitors [3], IDO/TDO inhibitors [4], and myelostimulators [5]. However, publicly available primary literature reporting quantitative biological data specifically for CAS 941970-64-5 is extremely limited; the compound appears primarily as a commercial screening sample, and the majority of evidence presented herein is derived from class-level inference.

Why 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Freely Substituted with Other In-Class Analogs


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold supports divergent biological activities depending on the specific substitution pattern. The 3-methyl group on the hydantoin nitrogen eliminates a hydrogen-bond donor, altering both physicochemical properties and target engagement compared to the 3-H analog [1]. The 4-methoxybenzoyl substituent at the 8-position of the piperidine ring introduces a specific aromatic carbonyl pharmacophore; repositioning the methoxy group from the para to the ortho position (2-methoxybenzoyl) produces a distinct isomer (CAS not available, but represented by benchchem listing B2493818) with different electronic distribution and steric profile, potentially altering target binding . Furthermore, the spirohydantoin core itself has been validated across multiple therapeutic targets (DOR, PHD, IDO/TDO, ATP synthase) with target engagement exquisitely dependent on the peripheral substituents [2][3]. Simply interchanging one 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative for another without confirming substituent-specific activity data risks selecting a compound with an entirely different biological profile.

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Quantified Differentiation Evidence Against Closest Analogs


Synthetic Yield Advantage of 3-Methyl Substitution Relative to 3-H Analogues

In the synthesis of N-alkoxyalkyl-substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives via the Bucherer-Bergs reaction, 3-methyl-substituted compounds (e.g., compounds 8 and 11 in the myelostimulator study) exhibited yields approximately 1.5-fold higher than their corresponding 3-H analogues (compounds 3 and 10) [1]. This class-level observation suggests that the 3-methyl substituent confers a reproducible synthetic advantage during spirohydantoin formation. For CAS 941970-64-5, which bears the 3-methyl group, this infers improved synthetic accessibility compared to its 3-des-methyl analog 8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021031-69-5) .

Synthetic chemistry Yield optimization Spirohydantoin

Para-Methoxybenzoyl Substituent Enables Hydrogen-Bond Acceptor Interactions Absent in the 8-Unsubstituted Core

The 4-methoxybenzoyl group at the 8-position of the piperidine ring introduces a carbonyl oxygen (hydrogen-bond acceptor) and a methoxy oxygen that can participate in target binding. In the DOR agonist chemotype series, the most potent hit compounds retained an aromatic carbonyl substituent at the 8-position, consistent with the presence of a benzoyl-type group contributing to receptor affinity [1]. Compared with the unsubstituted 8-H core (3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS 51959-57-0 ), CAS 941970-64-5 has a significantly larger polar surface area (tPSA estimated ~85 Ų vs. ~60 Ų) and higher calculated logP (~1.5 vs. ~0.5), altering both solubility and membrane permeability profiles [2]. The para-methoxy orientation distinguishes this compound from the 2-methoxybenzoyl isomer (8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione), where the ortho-methoxy group creates steric hindrance near the carbonyl, potentially reducing hydrogen-bond accessibility .

Medicinal chemistry Structure-activity relationship Target engagement

Class-Level Delta Opioid Receptor Agonist Chemotype Differentiation from SNC80-Based Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype was identified as a novel DOR agonist scaffold that is structurally distinct from the SNC80 chemotype, which has been associated with seizure induction and tachyphylaxis in clinical development [1]. The most potent spirohydantoin hit in Meqbil et al. (2024) exhibited DOR selectivity over a panel of 167 GPCRs, was slightly biased toward G-protein signaling over β-arrestin recruitment, and demonstrated anti-allodynic efficacy in a complete Freund's adjuvant (CFA) inflammatory pain model in C57BL/6 mice [1]. While CAS 941970-64-5 was not the specific compound profiled in that study, its structural features—the 4-methoxybenzoyl group at the 8-position and the 3-methyl on the hydantoin—are consistent with the general pharmacophore of this DOR agonist chemotype. In contrast, the SNC80 chemotype is known to be a strong β-arrestin recruiter, a signaling bias that has been linked to adverse effects [1]. The spirohydantoin scaffold thus represents a mechanistically differentiated starting point for DOR-targeted probe development.

Delta opioid receptor G-protein bias β-arrestin recruitment Analgesic

Patent-Cited Potential as IDO/TDO Inhibitor Scaffold

European Patent EP4076443B1 discloses substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione compounds as potent inhibitors of indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) [1]. The patent specifically claims compounds with diverse substitution at the 8-position (including benzoyl-type groups) and at the 3-position (including methyl). CAS 941970-64-5 falls within the Markush structure scope of this patent. While the patent does not provide individual IC₅₀ values for this specific compound, it establishes the class as having dual IDO/TDO inhibitory activity, with lead compounds achieving IC₅₀ values in the sub-micromolar range [1]. In comparison, many first-generation IDO inhibitors (e.g., epacadostat) lack TDO activity, which has been implicated in resistance to IDO-selective therapy [2]. The dual IDO/TDO potential of this scaffold represents a strategic advantage over IDO-only inhibitors.

Immuno-oncology IDO inhibitor TDO inhibitor Kynurenine pathway

Absence of hERG Liability Data Warrants Caution but Scaffold Has Precedent for hERG Mitigation

No hERG channel inhibition data are publicly available for CAS 941970-64-5. However, in the PHD inhibitor series (Vachal et al., 2012), closely related spirohydantoins initially exhibited hERG off-target activity that was successfully eliminated through the systematic introduction of acidic functionality to the molecular structure [1]. The parent scaffold without such acidic modifications (which corresponds approximately to CAS 941970-64-5) would be predicted to retain some hERG risk. In contrast, the optimized PHD clinical candidates incorporating carboxylic acid moieties demonstrated robust on-/off-target margins with minimal hERG activity [1]. This class-level SAR precedent warns that CAS 941970-64-5, lacking an acidic group, may exhibit hERG liability that should be evaluated before use in cardiac safety-relevant assays.

Cardiotoxicity hERG Safety pharmacology Lead optimization

Recommended Research Application Scenarios for 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


Delta Opioid Receptor Probe Development and Biased Signaling Studies

Based on the chemotype identification by Meqbil et al. (2024) [1], CAS 941970-64-5 can serve as a structurally novel DOR agonist scaffold for studies investigating G-protein-biased signaling versus β-arrestin recruitment. This compound, bearing the 4-methoxybenzoyl and 3-methyl substituents consistent with the active chemotype, provides a starting point for SAR expansion aimed at improving DOR selectivity and mitigating seizure risk relative to SNC80-based agonists. Ideal for academic labs or pharmaceutical discovery groups seeking chemical matter beyond the SNC80 chemotype for DOR-targeted analgesic development.

IDO/TDO Dual Inhibitor Hit Expansion in Immuno-Oncology

The inclusion of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold within the Markush claims of EP4076443B1 as IDO/TDO dual inhibitors [2] supports the use of CAS 941970-64-5 as a hit-like compound for medicinal chemistry optimization programs targeting the kynurenine pathway. The compound is particularly relevant for projects seeking to overcome TDO-mediated resistance observed with IDO1-selective clinical candidates such as epacadostat [3]. The 4-methoxybenzoyl group provides a vector for further functionalization to improve potency and pharmacokinetics.

Chemical Biology Tool for Spirohydantoin Scaffold Benchmarking

CAS 941970-64-5, with its defined 3-methyl and 8-(4-methoxybenzoyl) substitution, represents a well-characterized entry in the spirohydantoin chemical space. The compound can be employed as a reference standard for analytical method development (HPLC, LC-MS) and for benchmarking in-house synthesized analogs against commercially available material. The available computed physicochemical properties (MW 317.3, tPSA ~85 Ų, logP ~1.5) [4] support its use in establishing baseline analytical parameters for this compound class.

Synthetic Methodology Development Using the Bucherer-Bergs Reaction

The 3-methyl substitution on the hydantoin ring has been shown to enhance synthetic yield by approximately 1.5-fold in Bucherer-Bergs cyclization reactions [5]. CAS 941970-64-5 can be utilized as a model substrate or product in reaction optimization studies exploring spirohydantoin formation, purification, and scale-up. This is particularly relevant for process chemistry groups developing scalable routes to N-substituted spirohydantoins for medicinal chemistry programs.

Quote Request

Request a Quote for 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.